1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
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Overview
Description
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both oxygen and nitrogen atoms in the spirocyclic ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced forms with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Alkylated derivatives with new substituents at the nitrogen atom.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs with unique pharmacological profiles.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The presence of the spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride can be compared with other spirocyclic compounds such as:
- 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride
- 1-Oxa-4-azaspiro[4.5]decane
- 1-azaspiro[4.5]decan-8-ol hydrochloride
These compounds share similar spirocyclic structures but differ in the position and type of functional groups. The unique combination of oxygen and nitrogen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h7,9-10H,1-6H2;1H |
InChI Key |
YDZHAQHSSKKOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1O)CCNCC2.Cl |
Origin of Product |
United States |
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